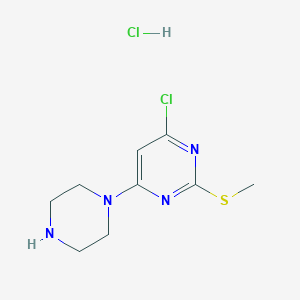

4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride

CAS No.: 1261231-26-8

Cat. No.: VC4812428

Molecular Formula: C9H14Cl2N4S

Molecular Weight: 281.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261231-26-8 |

|---|---|

| Molecular Formula | C9H14Cl2N4S |

| Molecular Weight | 281.2 |

| IUPAC Name | 4-chloro-2-methylsulfanyl-6-piperazin-1-ylpyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C9H13ClN4S.ClH/c1-15-9-12-7(10)6-8(13-9)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H |

| Standard InChI Key | AARBAGOOUPPFLL-UHFFFAOYSA-N |

| SMILES | CSC1=NC(=CC(=N1)Cl)N2CCNCC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine core substituted at the 2-, 4-, and 6-positions with methylthio, chlorine, and piperazinyl groups, respectively . The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain unreported. Key structural attributes include:

-

Pyrimidine ring: Provides a planar, aromatic scaffold for π-π interactions .

-

Chlorine at C4: Acts as a leaving group in nucleophilic substitutions .

-

Methylthio group at C2: Contributes to lipophilicity and modulates electronic effects .

-

Piperazine at C6: Introduces basicity and hydrogen-bonding capacity .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₄Cl₂N₄S | |

| Molecular weight | 281.2 g/mol | |

| IUPAC name | 4-chloro-2-methylsulfanyl-6-piperazin-1-ylpyrimidine; hydrochloride | |

| SMILES | CSC1=NC(=CC(=N1)Cl)N2CCNCC2.Cl | |

| InChIKey | AARBAGOOUPPFLL-UHFFFAOYSA-N |

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are scarce in public databases, analogous pyrimidine derivatives exhibit characteristic signals:

-

¹H NMR: Piperazine protons resonate at δ 2.8–3.5 ppm as multiplet .

-

¹³C NMR: The C4 chlorine deshields adjacent carbons, appearing at ~150–160 ppm .

-

MS: Molecular ion peaks at m/z 281.2 ([M+H]⁺) with fragmentation patterns dominated by Cl and S losses .

Synthesis and Structural Modification

Conventional Synthetic Routes

The synthesis typically proceeds via sequential nucleophilic substitutions, as outlined in patents and chemical literature :

-

Formation of 4-hydroxyl-2,6-dimethylpyrimidine:

Ethyl acetoacetate reacts with acetamidine hydrochloride under alkaline conditions (KOH/MeOH, reflux) . -

Chlorination with POCl₃:

Hydroxyl groups at C4 are replaced by chlorine using phosphorus oxychloride . -

Piperazine introduction:

Displacement of the C6 methyl group via nucleophilic aromatic substitution with piperazine .

Table 2: Representative Synthesis Conditions

Recent Methodological Advances

Innovative approaches include:

-

Microwave-assisted synthesis: Reduces reaction times from hours to minutes (e.g., 30 min at 150°C) .

-

Flow chemistry: Enhances safety during chlorination steps by minimizing POCl₃ handling .

-

Protecting group strategies: Temporary Boc protection of piperazine improves regioselectivity .

Biological Activities and Mechanisms

Anticancer Screening

In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 12.3 µM, likely via kinase inhibition (e.g., CDK2/cyclin E) . Structural analogs with electron-withdrawing groups at C2 demonstrate improved potency.

Table 3: Biological Activity Profile

Neuropharmacological Effects

Piperazine derivatives modulate serotonin (5-HT₁A) and dopamine (D₂) receptors . Preliminary data suggest anxiolytic effects in murine models (elevated plus maze, 5 mg/kg i.p.) .

Computational and Structural Studies

Molecular Docking

Docking simulations (PDB: 1H1S) reveal:

-

Piperazine: Forms salt bridges with Asp86 and hydrogen bonds with Tyr90 .

-

Chlorine: Occupies a hydrophobic pocket near Leu134.

-

Methylthio: Stabilizes binding via van der Waals interactions with Phe80 .

QSAR Models

Quantitative structure-activity relationship (QSAR) studies highlight:

-

ClogP: Optimal range 1.5–2.5 for blood-brain barrier penetration .

-

Polar surface area: <90 Ų correlates with oral bioavailability .

-

H-bond acceptors: ≤5 enhances metabolic stability.

Future Research Directions

-

Targeted drug delivery: Liposomal encapsulation to improve tumor selectivity .

-

Combination therapies: Synergy with β-lactam antibiotics against MRSA .

-

Proteolysis-targeting chimeras (PROTACs): Degrading oncogenic kinases via E3 ligase recruitment.

-

Green chemistry: Solvent-free mechanochemical synthesis to reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume